molecular formula C9H10Cl2N2O B13460515 5-Aminoisoquinolin-6-ol dihydrochloride

5-Aminoisoquinolin-6-ol dihydrochloride

Cat. No.: B13460515
M. Wt: 233.09 g/mol
InChI Key: RGODFTFFSBXXGB-UHFFFAOYSA-N
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Description

5-Aminoisoquinolin-6-ol dihydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline and its derivatives, including 5-Aminoisoquinolin-6-ol dihydrochloride, can be achieved through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium . Another method involves the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Aminoisoquinolin-6-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Conversion to N-oxides.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and copper catalysts for cyclization, as well as strong acids or bases for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and their derivatives, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

5-Aminoisoquinolin-6-ol dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminoisoquinolin-6-ol dihydrochloride involves its interaction with molecular targets and pathways in biological systems. It is known to interact with various enzymes and receptors, leading to a range of biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminoisoquinolin-6-ol dihydrochloride include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups make it a versatile intermediate for the synthesis of various bioactive compounds .

Biological Activity

5-Aminoisoquinolin-6-ol dihydrochloride is a compound with significant potential in pharmaceutical applications, particularly in the fields of antimicrobial and anticancer therapies. Its unique structure, characterized by an isoquinoline core with amino and hydroxyl groups, contributes to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H9_9Cl2_2N2_2O, with a molecular weight of approximately 221.09 g/mol. The compound's solubility is enhanced in its dihydrochloride salt form, making it suitable for various biological assays and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Studies suggest that the compound demonstrates significant activity against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : It has been shown to inhibit cancer cell proliferation in vitro, suggesting potential use in cancer therapy.
  • PARP Inhibition : Similar compounds like 5-Aminoisoquinolin-1-one (5-AIQ) have been identified as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to chemotherapy .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • PARP Inhibition : By inhibiting PARP enzymes, the compound can interfere with DNA repair processes, leading to enhanced apoptosis in cancer cells .
  • Cytokine Modulation : It may also affect the expression of cytokines and adhesion molecules, contributing to its anti-inflammatory properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
5-AminoisoquinolineLacks hydroxyl at the 6-positionExhibits similar biological activity without hydroxyl
6-AminoisoquinolinHydroxyl at the 7-positionDifferent position alters reactivity
5-HydroxyisoquinolineHydroxyl at the 5-positionFocused on neuroprotective properties
7-AminoisoquinolineAmino at the 7-positionPotentially different pharmacological effects

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : In rodent models, administration of similar isoquinoline derivatives has shown protective effects against ischemic damage and inflammation, indicating potential therapeutic applications for conditions like myocardial infarction and stroke .
  • Clinical Relevance : Although primarily studied in preclinical settings, the findings indicate a promising avenue for future clinical trials focusing on its efficacy and safety as a therapeutic agent.

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

5-aminoisoquinolin-6-ol;dihydrochloride

InChI

InChI=1S/C9H8N2O.2ClH/c10-9-7-3-4-11-5-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H

InChI Key

RGODFTFFSBXXGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)O.Cl.Cl

Origin of Product

United States

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